molecular formula C₃₈H₄₈Cl₂N₂O₃ B1146689 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride CAS No. 1391054-64-0

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride

Cat. No.: B1146689
CAS No.: 1391054-64-0
M. Wt: 651.71
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Chemical Reactions Analysis

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe for detecting and analyzing chemical reactions.

    Biology: Employed in cell imaging to study cellular structures and functions.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of fluorescent dyes and sensors.

Mechanism of Action

Comparison with Similar Compounds

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride can be compared with other similar compounds such as:

  • Clomiphene Impurity 4
  • Enclomiphene Impurity 3
  • Ethanone, 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenyl-

These compounds share similar structural features but differ in their specific functional groups and applications . The uniqueness of this compound lies in its specific fluorescent properties, making it particularly valuable in biochemical research .

Biological Activity

Overview

2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride, with the molecular formula C38H46N2O3C_{38}H_{46}N_{2}O_{3} and a molecular weight of 578.78 g/mol, is a synthetic compound known for its significant biological activity and fluorescent properties. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential applications in cell imaging and diagnostic assays.

  • Molecular Weight : 578.78 g/mol
  • CAS Number : 1391054-64-0
  • IUPAC Name : 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diethylamino and ethoxy groups enhance its electronic structure, facilitating fluorescence. This property allows for effective cellular imaging and tracking of biological processes.

Applications in Research

The compound is utilized in various scientific applications:

  • Fluorescent Probes : Its fluorescent properties make it suitable for detecting and analyzing chemical reactions.
  • Cell Imaging : Employed in visualizing cellular structures and functions, aiding in studies of cellular dynamics.
  • Diagnostic Assays : Used in medical diagnostics to detect specific biomolecules.
  • Development of Fluorescent Dyes : Contributes to the creation of new fluorescent sensors for industrial applications.

Biological Activity Data

Research indicates that this compound exhibits various biological activities:

Activity TypeObservations
AntimicrobialDemonstrated effectiveness against certain bacterial strains in preliminary studies.
AnticancerExhibited cytotoxic effects on cancer cell lines in vitro, suggesting potential as an anticancer agent.
Fluorescent ImagingEffective for live-cell imaging due to its stability and brightness under UV light.

Case Studies

  • Anticancer Activity : A study involving cancer cell lines showed that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Cellular Imaging : In a recent experiment, researchers utilized this compound to visualize the intracellular distribution of proteins tagged with fluorescent markers. The results indicated high specificity and sensitivity, making it a valuable tool for cellular biology.
  • Antimicrobial Studies : Preliminary tests conducted on various bacterial strains revealed that this compound inhibited growth effectively at certain concentrations, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other compounds exhibiting similar structures:

Compound NameBiological ActivityNotes
Clomiphene Impurity 4Hormonal activityUsed primarily in reproductive health studies.
Enclomiphene Impurity 3Hormonal activitySimilar mechanism but different applications.
Ethanone DerivativesVaried biological activitiesOften used in synthetic chemistry but less studied biologically.

Properties

IUPAC Name

2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQPDLWUDPCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-64-0
Record name 2,2-Bis(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-BIS(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXV7CLX4HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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